molecular formula C9H17NO B13171819 1-(1-Aminocyclopentyl)butan-2-one

1-(1-Aminocyclopentyl)butan-2-one

Cat. No.: B13171819
M. Wt: 155.24 g/mol
InChI Key: YZZUOJUSCCALEU-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol This compound is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclopentyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

1-(1-Aminocyclopentyl)butan-2-one can be compared with other similar compounds, such as:

    Cyclopentanone: A precursor in the synthesis of this compound, cyclopentanone is a simple ketone with a cyclopentane ring.

    1-Aminocyclopentane: This compound lacks the butanone moiety and is primarily used in different chemical reactions.

    Butan-2-one:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its individual components.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopentyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3

InChI Key

YZZUOJUSCCALEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1(CCCC1)N

Origin of Product

United States

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